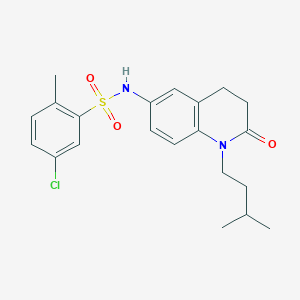
5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel sulfonamide compounds have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The effectiveness of these compounds suggests a promising area for further exploration in the development of new antibiotics or antifungal medications (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Isoquinolinesulfonamides, closely related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase C (PKC). These findings have therapeutic implications, particularly in diseases where dysregulation of PKA and PKC is implicated. For example, the inhibition of these kinases can be beneficial in cancer therapy, where kinase activity is often upregulated (Hidaka et al., 1984).
Cancer Research
Research into sulfonamide derivatives, including structures related to the mentioned compound, has shown promising anticancer properties. Studies have demonstrated the potential of these compounds to inhibit the growth of cancer cells and induce apoptosis. The mechanisms behind these effects include the activation of caspase pathways and interference with cellular signaling, highlighting the potential for these compounds in cancer therapy (Cumaoğlu et al., 2015).
Neuropharmacological Research
Sulfonamide compounds, similar to the one specified, have been explored for their neuropharmacological effects, particularly in the context of inhibiting cyclic AMP-dependent protein kinase (PKA). This inhibition has implications for neurological conditions where PKA plays a critical role, such as in memory formation and neurodegenerative diseases. For instance, selective PKA inhibitors have been studied for their potential to alter dopamine levels in neuronal cells, suggesting a route for modulating neurotransmitter balance in neurological disorders (Sumi et al., 1991).
Environmental Monitoring and Cleanup
The detection and removal of pharmaceutical and chemical contaminants from industrial waste streams are crucial for environmental protection. Methods have been developed to identify low concentrations of active pharmaceutical ingredients, including sulfonamide derivatives, in wastewater. This research is vital for monitoring environmental pollution and developing strategies for the cleanup of contaminated water bodies (Deegan et al., 2011).
特性
IUPAC Name |
5-chloro-2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-14(2)10-11-24-19-8-7-18(12-16(19)5-9-21(24)25)23-28(26,27)20-13-17(22)6-4-15(20)3/h4,6-8,12-14,23H,5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFMXLLOACCNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


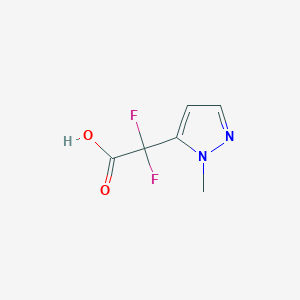
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
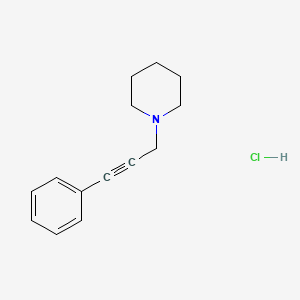
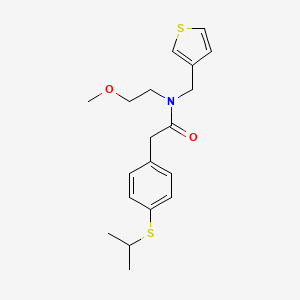
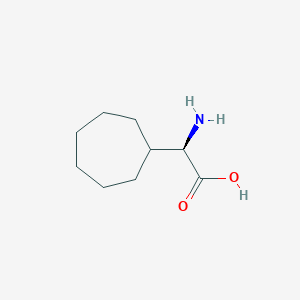
![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)
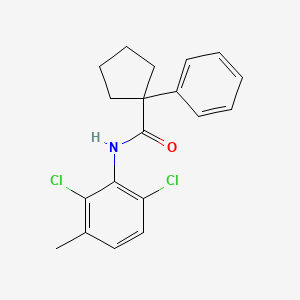

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
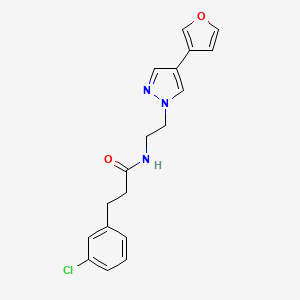
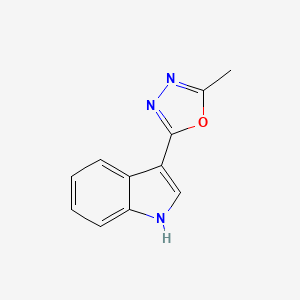
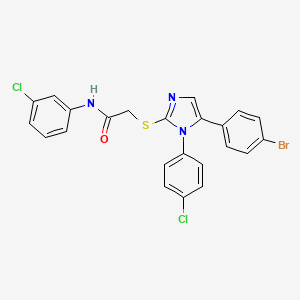
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)